2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl ring, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the chlorophenyl group and the piperidinyl ring. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Group: : This can be achieved through electrophilic aromatic substitution, where a chloro group is introduced to the phenyl ring.
Synthesis of the Piperidinyl Ring: : The piperidinyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the Chlorophenyl Group with the Piperidinyl Ring: : This step involves a nucleophilic substitution reaction, where the chlorophenyl group is introduced to the piperidinyl ring.
Introduction of the Pyridinyl Group: : The final step involves the reaction of the piperidinyl ring with pyridin-2-ol to introduce the pyridinyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
2-(2-Chlorophenyl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanone
2-(2-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
2-(2-Chlorophenyl)-1-(4-(pyridin-2-yl)piperidin-1-yl)ethanone
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-6-2-1-5-14(16)13-18(22)21-11-8-15(9-12-21)23-17-7-3-4-10-20-17/h1-7,10,15H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZRTVSFILWRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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